molecular formula C12H14F6O2 B14323759 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one CAS No. 101564-50-5

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one

Cat. No.: B14323759
CAS No.: 101564-50-5
M. Wt: 304.23 g/mol
InChI Key: NGQSHSNHDAUHIQ-UHFFFAOYSA-N
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Description

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one typically involves the reaction of a fluorinated alcohol with a cyclohexenone derivative. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased stability and reactivity. This makes it an effective reagent in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: A fluorinated alcohol with similar stability and reactivity.

    1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol: Another fluorinated compound with comparable chemical properties.

Uniqueness

6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethyl-2-cyclohexen-1-one stands out due to its unique cyclohexenone structure, which imparts distinct reactivity and stability. The combination of fluorine atoms and the cyclohexenone ring makes it a versatile compound in various applications.

Properties

CAS No.

101564-50-5

Molecular Formula

C12H14F6O2

Molecular Weight

304.23 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H14F6O2/c1-6-4-7(19)8(9(2,3)5-6)10(20,11(13,14)15)12(16,17)18/h4,8,20H,5H2,1-3H3

InChI Key

NGQSHSNHDAUHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(C(C1)(C)C)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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